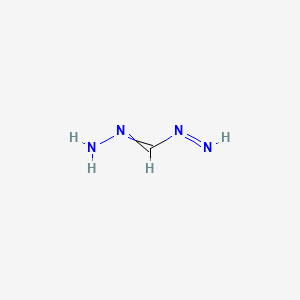

Diaminocarbodiimide

カタログ番号 B8436868

分子量: 72.07 g/mol

InChIキー: VMGAPWLDMVPYIA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US08901168B2

Procedure details

Proliferation of splenocytes was measured using the MTT assay (Hansen et al., 1989), which measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide to formazan crystals. In this assay, the yellow MTT solution will be converted to a purple formazan product by the mitochondrial dehydrogenase of the viable cells. One-hundred microliters of splenocytes (1×107 cells/mL) were seeded in triplicates in flat-bottomed 96-well plates and cultured in the presence or absence of 1 μg/mL Con A or LPS or 10 μg/mL TT. After 72 hours at 37° C. in 5% CO2, the cells were incubated with 5 mg/mL MTT reagent for four-hours. The formazan precipitates were then dissolved by addition of 0.1 mL of HCl in isopropanol and mixed thoroughly by repeated pipetting. Cell proliferation was quantified using an ELISA reader at 570 nm.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Br-:1].[CH3:2][C:3]1[N:4]=[C:5]([N:9]2[N:13]=[C:12]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[NH2+:11][N:10]2[C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[S:6][C:7]=1[CH3:8].N=NC=NN>C(=O)=O>[CH3:2][C:3]1[N:4]=[C:5]([N+:9]2[N:10]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[N:11]=[C:12]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[N:13]=2)[S:6][C:7]=1[CH3:8].[Br-:1] |f:0.1,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Br-].CC=1N=C(SC1C)N1N([NH2+]C(=N1)C1=CC=CC=C1)C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N=NC=NN

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N=NC=NN

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

the cells were incubated with 5 mg/mL MTT reagent for four-hours

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The formazan precipitates

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

were then dissolved by addition of 0.1 mL of HCl in isopropanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed thoroughly

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1=C(SC(=N1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |